N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine
Overview
Description
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine, also known as BMTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMTA is a triazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied. In Additionally, we will also list future directions for further research on BMTA.
Scientific Research Applications
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been investigated for its potential as an antifungal and antibacterial agent. It has also been studied for its potential as an anticancer agent, with promising results in preclinical studies. In materials science, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In environmental science, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been studied for its potential as a corrosion inhibitor for steel in acidic environments.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve inhibition of enzymes involved in cellular processes such as DNA synthesis and cell division. N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of various fungi and bacteria, as well as cancer cells, through this mechanism.
Biochemical and Physiological Effects:
N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects, including inhibition of fungal and bacterial growth, as well as cancer cell proliferation. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine has been shown to have low toxicity and to be well-tolerated.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity and high selectivity for certain targets, such as fungi and bacteria. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for further research on N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine. One area of interest is its potential as an anticancer agent, with further studies needed to determine its efficacy and safety in clinical trials. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in materials science and environmental science. Finally, studies on the synthesis of N-(3-bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine and its derivatives may lead to the development of new compounds with improved properties and potential applications.
properties
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4O/c1-8-15-16-9(2)17(8)14-7-10-4-5-12(18-3)11(13)6-10/h4-7H,1-3H3/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMMFQWWMAMALK-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-methoxybenzylidene)-3,5-dimethyl-4H-1,2,4-triazol-4-amine | |
CAS RN |
303095-44-5 | |
Record name | N-(3-BROMO-4-METHOXYBENZYLIDENE)-3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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